molecular formula C13H12N2O2 B15230166 2-Methyl-6-(phenylamino)nicotinic acid

2-Methyl-6-(phenylamino)nicotinic acid

Cat. No.: B15230166
M. Wt: 228.25 g/mol
InChI Key: QLKAQEDRWMUDMZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(phenylamino)nicotinic acid is an organic compound with the molecular formula C13H12N2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-6-(phenylamino)nicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2-methyl-6-nitronicotinic acid with aniline under reducing conditions. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction proceeds as follows:

2-Methyl-6-nitronicotinic acid+AnilineH2,Pd2-Methyl-6-(phenylamino)nicotinic acid\text{2-Methyl-6-nitronicotinic acid} + \text{Aniline} \xrightarrow{\text{H}_2, \text{Pd}} \text{this compound} 2-Methyl-6-nitronicotinic acid+AnilineH2​,Pd​2-Methyl-6-(phenylamino)nicotinic acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 2-methyl-6-nitronicotinic acid and aniline, are fed into the reactor along with hydrogen gas. The reaction mixture is then passed through a palladium catalyst bed, and the product is collected and purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(phenylamino)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The phenylamino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The nitro group in the precursor can be reduced to form the phenylamino group.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: this compound from its nitro precursor.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-6-(phenylamino)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used to study the interactions of nicotinic acid derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(phenylamino)nicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation. The compound binds to the receptor and modulates its activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(3-trifluoromethyl-phenylamino)nicotinic acid: A derivative with a trifluoromethyl group on the phenyl ring.

    2-Methyl-6-(3-chloro-phenylamino)nicotinic acid: A derivative with a chloro group on the phenyl ring.

Uniqueness

2-Methyl-6-(phenylamino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group at the 6-position of the pyridine ring differentiates it from other nicotinic acid derivatives and influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

6-anilino-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c1-9-11(13(16)17)7-8-12(14-9)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17)

InChI Key

QLKAQEDRWMUDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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